Bienvenue dans la boutique en ligne BenchChem!

5-amino-N-(4-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Regiochemistry Structure-Activity Relationship Chemical Procurement

5-Amino-N-(4-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899940-80-8) is a disubstituted 5-amino-1,2,3-triazole-4-carboxamide (ATC) with a molecular formula of C18H18ClN5O and a molecular weight of 355.83 g/mol. It belongs to a class of compounds explored for antiparasitic , anticoccidial , and nuclear receptor modulation applications.

Molecular Formula C18H18ClN5O
Molecular Weight 355.83
CAS No. 899940-80-8
Cat. No. B2504239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-N-(4-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
CAS899940-80-8
Molecular FormulaC18H18ClN5O
Molecular Weight355.83
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N
InChIInChI=1S/C18H18ClN5O/c1-12-4-2-3-5-14(12)11-24-17(20)16(22-23-24)18(25)21-10-13-6-8-15(19)9-7-13/h2-9H,10-11,20H2,1H3,(H,21,25)
InChIKeyDMOPQJHVJBJHDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-N-(4-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899940-80-8): Core Structure and Positioning


5-Amino-N-(4-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899940-80-8) is a disubstituted 5-amino-1,2,3-triazole-4-carboxamide (ATC) with a molecular formula of C18H18ClN5O and a molecular weight of 355.83 g/mol [1]. It belongs to a class of compounds explored for antiparasitic [2], anticoccidial [3], and nuclear receptor modulation [4] applications. The defining structural feature is the asymmetric substitution: an N-(4-chlorobenzyl) group on the carboxamide and a 1-(2-methylbenzyl) group on the triazole core, which produces a distinct regiochemical arrangement compared to its positional isomer 5-amino-N-(2-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 923147-12-0) [1].

Procurement Risk: Why 5-Amino-N-(4-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by a Generic ATC Analog


Within the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class, small changes in substitution pattern profoundly alter biological activity. Literature on the ATC anti-Trypanosoma cruzi series demonstrates that moving or replacing a single substituent on the N-benzyl ring can change potency by more than 10-fold [1]. The target compound (CAS 899940-80-8) features a unique 4-chloro/2-methyl regioisomeric arrangement, distinguishing it from the commercially more accessible 2-chloro/4-methyl isomer (CAS 923147-12-0) [2]. Furthermore, PXR-targeted 1H-1,2,3-triazole-4-carboxamides exhibit steep structure-activity relationships, where substituent identity and position dictate whether a compound behaves as an agonist, inverse agonist, or antagonist, with nanomolar shifts in IC50 [3]. Therefore, substituting CAS 899940-80-8 with a positional isomer or an uncharacterized ATC derivative without confirmatory biological data introduces substantial risk of divergent target engagement, potency loss, and altered physicochemical properties.

Quantitative Differential Evidence for 5-Amino-N-(4-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899940-80-8)


Regioisomeric Differentiation: 4-Chloro/2-Methyl vs. 2-Chloro/4-Methyl Substitution Pattern

The target compound (CAS 899940-80-8) possesses a 4-chlorobenzyl group on the carboxamide nitrogen and a 2-methylbenzyl group on the triazole N1. Its closest cataloged analog, CAS 923147-12-0, reverses the substitution: 2-chlorobenzyl on the carboxamide and 4-methylbenzyl on the triazole N1 [1]. While direct comparative biological data for these two specific isomers is absent from the peer-reviewed literature, the ATC anti-T. cruzi series demonstrates that positional isomerism on the N-benzyl group alone can alter antiparasitic pEC50 by >1 log unit (e.g., compound 10 vs 11 in the series, where removal of a para-substituent caused a >10-fold potency loss) [2]. The distinct InChIKeys (DMOPQJHVJBJHDE-UHFFFAOYSA-N for CAS 899940-80-8 vs. ROZNQQBBOINMAL-UHFFFAOYSA-N for CAS 923147-12-0) confirm these are unique chemical entities, not interchangeable.

Regiochemistry Structure-Activity Relationship Chemical Procurement

Physicochemical Property Differentiation: Computed LogP and Solubility Profiles

Computational property analysis for the target compound yields a consensus XLogP3 of 3.6 (PubChem prediction) and a molecular weight of 355.83 g/mol [1]. The positional isomer CAS 923147-12-0 has the same molecular weight but a distinct predicted logP of 3.6 as well; however, the steric and electronic effects of ortho-methyl vs para-methyl substitution typically produce divergent solubility and permeability profiles. In the ATC anti-T. cruzi optimization campaign, subtle changes to the benzyl substitution were shown to alter kinetic aqueous solubility (pH 7.4, nephelometry) from <10 µM to >200 µM, and chromatographic LogD (ChiLogD) by up to 0.5 units between closely related analogs [2]. While no direct solubility measurement for CAS 899940-80-8 has been reported, its 2-methylbenzyl substitution pattern is expected to reduce planarity and moderate crystallinity relative to the 4-methyl isomer, potentially enhancing solubility but altering metabolic stability.

Lipophilicity Drug-likeness Physicochemical profiling

Target-Class Selectivity: PXR Inverse Agonism vs. Antagonism SAR Context

A 2022 optimization study of 1H-1,2,3-triazole-4-carboxamides as PXR ligands identified compound 85 as a potent and selective inverse agonist with binding IC50 of 12 nM and cellular IC50 of 38 nM [1]. The SAR revealed that benzyl substituent identity and position critically govern functional activity: electron-withdrawing groups at specific positions favor inverse agonism, while alternative arrangements produce antagonists or lose activity entirely. Although neither CAS 899940-80-8 nor its positional isomer were directly profiled in this study, the pharmacophoric mapping indicates that the target compound's 4-chlorobenzyl moiety aligns with the electron-withdrawing group requirement for PXR binding, while its 2-methylbenzyl group introduces steric bulk that may modulate the inverse agonist/antagonist functional switch. Compounds lacking the 4-chloro substitution or bearing alternative substituents showed >10-fold reduced binding affinity.

Nuclear Receptor PXR Selectivity

Anti-Parasitic Potency Landscape: ATC Series Benchmarking Against T. cruzi

The ATC series displayed a wide potency range against intracellular T. cruzi in VERO cells, with pEC50 values spanning from <5.0 to 7.4 across 15 close analogs [1]. The most potent compound (tert-butyl-α-methylbenzyl derivative, compound 15) achieved pEC50 >7.0, while the unsubstituted benzyl analog (compound 10) showed >10-fold reduced activity. This demonstrates that the N-benzyl substituent is a critical potency determinant. CAS 899940-80-8, with its 4-chloro substituent, aligns with the finding that para-substitution generally improves metabolic stability compared to thiomethyl [1], but its 2-methyl substitution on N1 introduces a steric element not systematically explored in the published ATC dataset, suggesting potentially novel SAR space.

Chagas Disease Phenotypic Screening Antiparasitic

Anticoccidial Activity Class Validation and Substitution Requirements

US Patent 4,590,201 discloses substituted 5-amino-1,2,3-triazole-4-carboxamides with anticoccidial activity in poultry [1]. Active compounds, such as 5-amino-1-[4-(4-chlorobenzoyl)-3-chlorobenzyl]-1,2,3-triazole-4-carboxamide, feature a 4-chlorobenzoyl or 4-chlorobenzyl moiety, establishing the 4-chloroaryl pharmacophore as critical for antiprotozoal efficacy in Eimeria species. While CAS 899940-80-8 is not explicitly claimed, its 4-chlorobenzyl group matches this validated pharmacophoric element, and its 2-methylbenzyl substitution on N1 represents a distinct scaffold variation from the patent-exemplified compounds. The patent reports that substitution at both N1 and the 5-amino position provides superior anticoccidial activity compared to mono-substituted analogs [1].

Coccidiosis Veterinary Antiprotozoal

Chitinase Inhibition Potential: Patent Landscape and Differentiation Opportunity

US Patent US11638707B2 claims substituted amino triazoles as chitinase inhibitors for treating asthma, cancer, and inflammatory diseases [1]. The patent includes 5-amino-1,2,3-triazole-4-carboxamide derivatives with diverse N-benzyl substitutions. While CAS 899940-80-8 is not specifically listed, the patent covers the generic scaffold space encompassing this compound. Chitinase inhibition IC50 values for exemplified compounds range from low nanomolar to micromolar. The 4-chlorobenzyl/2-methylbenzyl substitution pattern of CAS 899940-80-8 represents a specific combination not explored in the patent examples, offering potential for novel IP and differentiated chitinase isoform selectivity.

Chitinase Asthma Inflammation

Recommended Application Scenarios for 5-Amino-N-(4-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899940-80-8)


PXR Modulator Screening Libraries: Exploiting the 4-Chlorobenzyl Pharmacophore for Inverse Agonist Discovery

Based on the PXR inverse agonist SAR established by Li et al. (2022) [1], CAS 899940-80-8 should be prioritized for inclusion in nuclear receptor screening decks targeting PXR. Its 4-chlorobenzyl group satisfies the electron-withdrawing substituent requirement for high-affinity PXR binding (exemplified by compound 85, IC50 = 12 nM), and its 2-methylbenzyl moiety on N1 provides steric differentiation from published analogs. Screening this compound may reveal whether the ortho-methyl group on the N1-benzyl shifts the functional profile between inverse agonism and antagonism, a key selectivity parameter for in vivo applications in cancer and metabolic disease models.

Chagas Disease Hit Expansion: Underexplored Di-Substitution Vector in the ATC Series

The ATC series optimization by the WCAIR team (2017) [2] demonstrated that N-benzyl para-substitution improves antiparasitic potency and metabolic stability. CAS 899940-80-8 combines a para-chloro on the N-benzyl (following this favorable trend) with an ortho-methyl on the N1-benzyl—a substitution vector not systematically explored in the published ATC dataset. Testing this compound in T. cruzi-infected VERO cell assays (48 h, high-content imaging) would generate novel SAR around N1 substitution tolerance and potentially reveal additive or synergistic effects on potency (pEC50), solubility, and microsomal stability compared to the mono-substituted ATC analogs.

Veterinary Anticoccidial Lead Identification: Validated Pharmacophore with Structural Novelty

US Patent 4,590,201 validates the 4-chlorobenzyl/benzoyl-containing 5-amino-1,2,3-triazole-4-carboxamides as effective anticoccidial agents in poultry [3]. CAS 899940-80-8 retains the critical 4-chlorobenzyl pharmacophore while differing in the N1 substitution pattern from all patent examples. This structural novelty is valuable for generating new intellectual property and for overcoming potential cross-resistance to older anticoccidial triazoles. In vivo evaluation in Eimeria-challenged broiler chickens, measuring lesion scores and oocyst output at graded feed concentrations (ppm), would establish the therapeutic window relative to patented benchmarks.

Chitinase Isoform Selectivity Profiling: Filling the Patent Exemplification Gap

The chitinase inhibitor patent US11638707B2 [4] broadly claims 5-amino-1,2,3-triazole-4-carboxamides but does not exemplify the specific 4-chlorobenzyl/2-methylbenzyl regioisomer. Profiling CAS 899940-80-8 against recombinant human acidic mammalian chitinase (AMCase) and chitotriosidase (CHIT1) using fluorogenic substrate assays would provide the first selectivity data for this substitution combination. Differential inhibition of AMCase over CHIT1 is desirable for asthma and chronic inflammatory indications; a >10-fold selectivity window would position this compound as a differentiated lead over non-selective patent examples.

Quote Request

Request a Quote for 5-amino-N-(4-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.